1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione
Overview
Description
1-[(4-Fluorophenyl)methyl]-5-nitroindole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are prominent in both natural and synthetic products due to their significant biological and pharmaceutical importance
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione can be achieved through a multi-step process involving the Fischer indolisation reaction. This method is known for its efficiency and high yield . The general synthetic route involves the following steps:
Starting Materials: Aryl hydrazines, ketones, and alkyl halides.
Reaction Conditions: The Fischer indolisation reaction is typically carried out under acidic conditions, followed by N-alkylation.
Industrial Production: Industrial production methods often utilize microwave irradiation to reduce reaction times and increase yields.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Reagents and Conditions: Common reagents include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the indole nucleus, which is known to bind with high affinity to multiple receptors . This binding can lead to various biological activities, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMADGMJQAUAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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